2-Ethoxybenzamidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of nitrogen nucleophiles with 2-ethoxy-(4H)-3,1-benzoxazin-4-one, which can lead to the formation of various quinazoline and quinazolinone derivatives . These reactions often proceed through the formation of an amidine salt as an intermediate. The solvent used in these reactions can significantly affect the outcome, which is an important consideration for the synthesis of 2-ethoxybenzamidine hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-ethoxybenzamidine hydrochloride has been analyzed using high-resolution X-ray powder diffraction. For instance, 2-ethoxybenzamide forms hydrogen-bonded dimers that are further linked into ribbon-like packing motifs, extending along the c-axis with a T-shaped herringbone pattern . This information suggests that 2-ethoxybenzamidine hydrochloride may also exhibit interesting structural features due to hydrogen bonding.
Chemical Reactions Analysis
The chemical behavior of related compounds, such as 4-methoxybenzamidinium 2,6-dimethoxybenzoate, involves the formation of hydrogen-bonded pairs of cations and anions, with the ions further associating into chains along the crystal lattice . This indicates that 2-ethoxybenzamidine hydrochloride could participate in similar hydrogen bonding interactions, which could influence its reactivity and crystal structure.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-ethoxybenzamidine hydrochloride are not directly discussed, the properties of related compounds can be inferred. For example, the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles to form 2-hydroxybenzamidines suggests that 2-ethoxybenzamidine hydrochloride might also be amenable to reductive transformations . The presence of an ethoxy group and the amidine moiety in the molecule would influence its solubility, boiling point, melting point, and other physical properties.
Scientific Research Applications
Pharmacological Studies and Physical Properties
- Acetylation of N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine significantly enhances its antiarrhythmic activity. Reynaud et al. (1992) investigated the preparation, structure, and properties of this compound, along with pharmacological studies, highlighting its potential in cardiovascular research (Reynaud et al., 1992).
Chemical Studies and Synthesis
- The study by El-Hashash et al. (2011) explores the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one, a related compound, towards various nucleophiles. This research is crucial for understanding the chemical properties and potential applications in synthesizing novel quinazoline and quinazolinone derivatives with antimicrobial activity (El-Hashash et al., 2011).
Dopamine Receptor Imaging
- The development of imaging agents for central nervous system (CNS) D-2 dopamine receptors has been a significant area of study. Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including compounds structurally related to 2-ethoxybenzamidine, demonstrating their potential as imaging agents for dopamine receptors (Murphy et al., 1990).
Melanin Synthesis in Melanoma Cells
- Sato et al. (2016) found that 2-ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells, indicating potential applications in dermatological research. This study sheds light on the mechanisms of melanin synthesis regulation and possible therapeutic applications (Sato et al., 2016).
Application in Iron(III) Determination
- The work by Mohabey et al. (1980) discusses the use of N-hydroxy-N-phenyl-N′-(2-methyl)phenylbenzamidine hydrochloride in the spectrophotometric determination of iron(III). This highlights the compound's utility in analytical chemistry, particularly in metal ion detection and quantification (Mohabey et al., 1980).
Safety And Hazards
properties
IUPAC Name |
2-ethoxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHLSBQVIXGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486481 | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxybenzamidine hydrochloride | |
CAS RN |
18637-00-8 | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18637-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxybenzimidamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxybenzenecarboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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